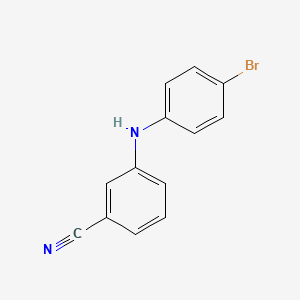

N-(4-Bromophenyl-N-(3-cyanophenyl)amine

Descripción

BenchChem offers high-quality N-(4-Bromophenyl-N-(3-cyanophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromophenyl-N-(3-cyanophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-bromoanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBAHWVBIOSXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654190 | |

| Record name | 3-(4-Bromoanilino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458550-45-3 | |

| Record name | 3-[(4-Bromophenyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458550-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromoanilino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine

Introduction

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is a diarylamine compound featuring two distinct electronically modified phenyl rings. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. Diarylamines are prevalent structural motifs in a wide array of pharmaceuticals, including kinase inhibitors used in oncology, and are also integral components of organic light-emitting diodes (OLEDs) and other functional materials. The specific combination of a bromo-substituted ring and a cyano-substituted ring provides two reactive centers for further chemical modifications, making it a versatile building block for combinatorial chemistry and the development of new molecular entities.

This guide provides a comprehensive overview of the synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, with a focus on the widely employed Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss process optimization and characterization of the final product.

The Buchwald-Hartwig Amination: A Cornerstone of Modern C-N Bond Formation

The formation of a carbon-nitrogen bond between two aryl groups has been a long-standing challenge in organic synthesis. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field. This reaction allows for the efficient and high-yielding synthesis of diarylamines under relatively mild conditions, tolerating a wide range of functional groups.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 1-bromo-4-iodobenzene or a similar brominated precursor) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (3-aminobenzonitrile) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The diarylamine product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly used to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

Key Components of the Reaction

The successful synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine via the Buchwald-Hartwig amination is contingent on the careful selection of the following components:

-

Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used, with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being a common choice.

-

Ligand: The choice of ligand is crucial for achieving high yields and reaction rates. Bidentate phosphine ligands such as Xantphos and BINAP are often employed in these reactions to promote the desired reductive elimination step and prevent side reactions.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose, although other bases like cesium carbonate (Cs₂CO₃) can also be effective.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine

This section provides a detailed, step-by-step procedure for the synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine based on established literature precedents.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.91 | 1.0 eq |

| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 1.2 eq |

| Pd₂(dba)₃ | C₅₁H₄₂O₃P₂Pd | 915.72 | 0.02 eq |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 eq |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 1.4 eq |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

Step-by-Step Synthesis Procedure

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. This is typically achieved using a Schlenk line or a glovebox.

-

Reagent Addition: In a dry Schlenk flask, combine 1-bromo-4-iodobenzene (1.0 eq), 3-aminobenzonitrile (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Add anhydrous toluene to the flask via a syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure homogeneity.

-

Heating: The reaction mixture is then heated to a temperature between 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling: Once the reaction is complete, the mixture is cooled to room temperature.

Work-up and Purification

-

Quenching: The reaction is quenched by the addition of water.

-

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-(4-Bromophenyl)-N-(3-cyanophenyl)amine.

Characterization of the Final Product

The identity and purity of the synthesized N-(4-Bromophenyl)-N-(3-cyanophenyl)amine should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Visualization of the Synthesis Pathway

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Troubleshooting Steps |

| Low Yield | Incomplete reaction, catalyst deactivation, or suboptimal reaction conditions. | Ensure all reagents are pure and the solvent is anhydrous. Screen different ligands, bases, and temperatures. |

| Side Product Formation | Homocoupling of the aryl halide or other side reactions. | Use a ligand that promotes reductive elimination over other pathways. Adjust the stoichiometry of the reagents. |

| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired product can be achieved. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this important diarylamine, serving as a valuable resource for researchers in drug discovery and materials science.

References

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, a substituted diphenylamine of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively published, this document synthesizes predicted data, information from structurally similar compounds, and established analytical methodologies to offer a robust profile for research and development purposes.

Chemical Identity and Structure

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, also known by its IUPAC name 3-(4-bromoanilino)benzonitrile, is an aromatic amine featuring a bromine substituent on one phenyl ring and a nitrile group on the other. This substitution pattern is crucial in defining its chemical reactivity and physical characteristics.

Key Identifiers:

-

CAS Number: 458550-45-3

-

Molecular Formula: C₁₃H₉BrN₂

-

Molecular Weight: 273.13 g/mol

-

IUPAC Name: 3-(4-bromoanilino)benzonitrile

Caption: Chemical structure of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine. It is important to note that these are computationally derived values and should be confirmed by experimental analysis.

| Property | Predicted Value | Source |

| Boiling Point | 386.8 ± 27.0 °C | |

| Density | 1.50 ± 0.1 g/cm³ | |

| pKa | -1.37 ± 0.50 |

Synthesis and Rationale

The synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is preferred over traditional methods like the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.

The reaction involves the coupling of 3-aminobenzonitrile with 1-bromo-4-iodobenzene (or 1,4-dibromobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Proposed Buchwald-Hartwig amination workflow.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is chosen to facilitate the catalytic cycle, including the crucial oxidative addition and reductive elimination steps.

-

Base: A mild inorganic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, enabling its coordination to the palladium center without promoting side reactions.

-

Solvent: A non-polar aprotic solvent like toluene is selected for its ability to dissolve the reactants and for its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Key Physicochemical Parameters for Drug Development

Melting Point

The melting point is a critical parameter that indicates the purity of a crystalline solid and influences its dissolution rate. For N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, an experimental determination is essential.

Experimental Protocol: Melting Point Determination (Capillary Method - OECD 102)

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block and a thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Solubility

Solubility in both aqueous and organic media is a fundamental property for drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) are chosen.

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in separate vials. The vials are sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Processing: The resulting saturated solutions are filtered to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for bioaccumulation.

Experimental Protocol: LogP Determination (HPLC Method - OECD 117)

-

System Preparation: An HPLC system is equipped with a reverse-phase column (e.g., C18). The mobile phase is prepared by saturating a buffered aqueous solution with n-octanol.

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log(retention time) versus LogP is constructed.

-

Sample Analysis: A solution of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is injected into the HPLC system under the same conditions, and its retention time is measured.

-

LogP Calculation: The LogP of the test compound is determined by interpolating its retention time on the calibration curve.

Caption: Standard analytical workflows for physicochemical characterization.

Spectroscopic Profile

5.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show a complex pattern in the aromatic region (approximately 7.0-8.0 ppm) due to the coupling of protons on the two substituted phenyl rings. A singlet or broad singlet corresponding to the N-H proton would also be present, with its chemical shift being dependent on the solvent and concentration.

5.2. ¹³C NMR Spectroscopy The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms in the molecule, assuming no accidental equivalence. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

5.3. Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

N-H stretch: A sharp peak around 3350-3450 cm⁻¹

-

C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹

-

C-N stretch (aromatic): A peak in the 1250-1350 cm⁻¹ region

-

Aromatic C-H and C=C stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

5.4. Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) will be a key diagnostic feature.

Safety and Handling

While specific toxicological data for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is not available, it should be handled with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is a molecule with significant potential in various research fields. This guide provides a foundational understanding of its physicochemical properties based on predicted data and established analytical principles. For any application, particularly in drug development, it is imperative that the predicted properties presented herein are validated through rigorous experimental characterization. The provided protocols offer a clear roadmap for obtaining this critical experimental data.

References

An In-depth Technical Guide to N-(4-Bromophenyl)-N-(3-cyanophenyl)amine (CAS 458550-45-3)

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, a diarylamine of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, analytical characterization, potential therapeutic applications, and essential safety protocols. This document is intended to serve as a valuable resource for scientists engaged in the exploration and utilization of novel chemical entities.

Introduction: The Significance of the Diarylamine Scaffold

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine belongs to the diarylamine class of compounds, which are characterized by two aryl groups attached to a central nitrogen atom. This structural motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The diarylamine framework provides a rigid yet tunable scaffold that can be decorated with various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The presence of a bromophenyl group offers a handle for further synthetic transformations, while the cyanophenyl moiety can participate in key binding interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine.

| Property | Value | Source |

| CAS Number | 458550-45-3 | [3] |

| Molecular Formula | C₁₃H₉BrN₂ | [3] |

| Molecular Weight | 273.13 g/mol | [3] |

| IUPAC Name | 3-((4-bromophenyl)amino)benzonitrile | [4] |

| Predicted Boiling Point | 386.8 ± 27.0 °C | ChemicalBook |

| Predicted Density | 1.50 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | -1.37 ± 0.50 | ChemicalBook |

| Purity | Typically ≥97% | [5][6] |

Synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine

The most efficient and widely adopted method for the synthesis of diarylamines is the Palladium-catalyzed Buchwald-Hartwig amination.[7][8] This cross-coupling reaction provides a versatile and high-yielding route to C-N bond formation, overcoming the limitations of traditional methods.[7]

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (in this case, 4-bromoaniline or 3-bromobenzonitrile) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine's nitrogen atom.

-

Reductive Elimination: The diarylamine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This generalized protocol is a starting point for the synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine. Optimization may be required.

Reactants:

-

4-Bromoaniline

-

3-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, BINAP)[9]

-

A non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))[5]

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%), phosphine ligand (1-5 mol%), and base (1.5-2.0 equivalents).

-

Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are essential for the characterization of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should exhibit distinct signals for the aromatic protons on both the bromophenyl and cyanophenyl rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 13 unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H Stretch: A sharp to medium intensity band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[10][11]

-

C≡N Stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.

-

C-N Stretch (Aromatic): A strong band in the 1250-1335 cm⁻¹ region.[10]

-

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (273.13 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by 2 m/z units.[12]

-

Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentations may include the loss of the bromine atom, the cyano group, or cleavage of the C-N bonds.

Potential Applications in Drug Discovery

Diarylamine scaffolds are prevalent in a variety of therapeutic agents. While specific biological data for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is not extensively published, based on the activity of related compounds, several potential applications can be postulated.

Anticancer Activity

Numerous diarylamine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[3]

Kinase Inhibition

The diarylamine scaffold is a common feature in many kinase inhibitors.[] Kinases play a central role in a multitude of signaling pathways, and their dysregulation is implicated in cancer, inflammatory diseases, and neurodegenerative disorders.[14] N-(4-Bromophenyl)-N-(3-cyanophenyl)amine could potentially act as an inhibitor of various kinases, such as MAP4 kinase.[14]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in cellular signaling. PDE inhibitors have therapeutic applications in inflammatory diseases and neurological disorders.[15][16] The structural features of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine may allow it to interact with the active site of certain PDE isoforms, such as PDE4.[17]

Experimental Protocol for Biological Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol provides a general framework for screening compounds for cytotoxic activity.[1]

Materials:

-

Cancer cell line of interest (e.g., SGC-7901, A875, HepG2)[1]

-

Complete cell culture medium

-

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[1]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be taken when handling N-(4-Bromophenyl)-N-(3-cyanophenyl)amine.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[18]

-

Skin Irritation: May cause skin irritation.[19]

-

Eye Irritation: May cause serious eye irritation.[19]

-

Respiratory Irritation: May cause respiratory irritation.[19]

Handling and Personal Protective Equipment (PPE):

-

Always work in a well-ventilated area, preferably in a chemical fume hood.[20]

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

Store away from incompatible materials such as strong oxidizing agents.[21]

Disposal:

-

Dispose of chemical waste in accordance with federal, state, and local regulations.[22]

-

Do not dispose of down the drain.[20]

-

Contaminated packaging should be disposed of in the same manner as the chemical.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Synthesis and biological evaluation of diarylamines with antitumor activity. (2009). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (2020). ResearchGate. Retrieved from [Link]

-

Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). Frontiers. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. (2010). ResearchGate. Retrieved from [Link]

-

1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). ACS Publications. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 3-((4-Bromophenyl)amino)benzonitrile. Retrieved from [Link]

-

Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach. (2007). PubMed. Retrieved from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved from [Link]

-

MANAGEMENT OF LAB CHEMICALS. (n.d.). University of California, Riverside. Retrieved from [Link]

-

10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]

-

Waste-minimized access to diarylamines and triarylamines via Csp–N coupling under batch and flow conditions. (2026). ResearchGate. Retrieved from [Link]

-

Phosphodiesterase Type 4 Inhibition in CNS Diseases. (2018). PubMed. Retrieved from [Link]

-

Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). (2025). ResearchGate. Retrieved from [Link]

-

PDE4 inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

-

LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

-

Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. (2019). PubMed. Retrieved from [Link]

-

PDE4 inhibitors: current status. (2008). PMC. Retrieved from [Link]

-

Management of Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

-

Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. (2023). MDPI. Retrieved from [Link]

-

PDE4D: A Multipurpose Pharmacological Target. (n.d.). MDPI. Retrieved from [Link]

-

Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. (2019). Project ALS. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PMC. Retrieved from [Link]

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2017). PubMed. Retrieved from [Link]

-

Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. (2009). PubMed. Retrieved from [Link]

Sources

- 1. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 14. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphodiesterase Type 4 Inhibition in CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 21. fishersci.com [fishersci.com]

- 22. ehrs.upenn.edu [ehrs.upenn.edu]

Spectroscopic and Structural Elucidation of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine: A Technical Guide for Researchers

Introduction

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, with the chemical formula C₁₃H₉BrN₂ and IUPAC name 3-(4-bromoanilino)benzonitrile, is a diarylamine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure combines a brominated aromatic ring with a cyanophenyl moiety, offering a versatile scaffold for further functionalization. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering insights into its structural verification and purity assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, providing a robust framework for researchers in drug development and related fields.

Molecular Structure and Synthesis

The structural framework of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is foundational to understanding its spectroscopic signature. A plausible synthetic route involves a Buchwald-Hartwig amination reaction, a cornerstone of modern cross-coupling chemistry.

Proposed Synthetic Protocol

A likely synthesis would involve the palladium-catalyzed cross-coupling of 4-bromoaniline with 3-bromobenzonitrile. This choice of reactants is strategic, leveraging commercially available starting materials.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit a complex pattern in the aromatic region, arising from the protons on both phenyl rings. The N-H proton will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H on C adjacent to NH (cyanophenyl ring) | 7.2-7.4 | m | - | Deshielded by the amine and cyano groups. |

| Other H on cyanophenyl ring | 7.0-7.3 | m | - | Complex splitting due to meta and para couplings. |

| H ortho to NH (bromophenyl ring) | 6.8-7.0 | d | ~8.0 | Shielded by the electron-donating amine group. |

| H meta to NH (bromophenyl ring) | 7.3-7.5 | d | ~8.0 | Deshielded by the bromine atom. |

| N-H | 8.0-9.0 | br s | - | Exchangeable proton, chemical shift is concentration-dependent. |

Note: Predictions are based on additive effects of substituents on aromatic rings and data from similar anilines and benzonitriles.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbon of the cyano group will have a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN | 118-120 | Characteristic shift for a nitrile carbon. |

| C-Br | 115-120 | Carbon directly attached to bromine. |

| C-N (both rings) | 140-150 | Deshielded due to attachment to nitrogen. |

| Aromatic CH | 110-135 | Range for aromatic carbons. |

| Quaternary aromatic C | 130-145 | Carbons with no attached protons. |

Note: Predicted values are based on known chemical shifts for substituted benzenes and related diarylamines.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3450 | Medium |

| C≡N Stretch | 2220-2240 | Strong, sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

Note: These predictions are based on standard IR correlation tables and spectra of related compounds such as 4-bromobenzonitrile and 3-bromobenzonitrile.[3][4][5]

Diagram of Key IR Absorptions:

Caption: Key functional group regions in the predicted IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value (m/z) | Rationale |

| Molecular Ion [M]⁺ | 272/274 | Corresponding to C₁₃H₉⁷⁹BrN₂ and C₁₃H₉⁸¹BrN₂ in a ~1:1 ratio due to bromine isotopes. |

| [M-Br]⁺ | 193 | Loss of a bromine radical. |

| [M-HCN]⁺ | 245/247 | Loss of hydrogen cyanide from the nitrile group. |

| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |

| [C₆H₄CN]⁺ | 102 | Fragment corresponding to the cyanophenyl cation. |

Note: The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments. The predicted molecular weight is 273.13 g/mol .[1]

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently approach the synthesis, purification, and characterization of this and related molecules. The provided protocols and data interpretations serve as a valuable resource for professionals in drug discovery and chemical research, facilitating the efficient and accurate elucidation of molecular structures.

References

-

PubChem. 3-Bromobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Bromobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzonitrile, 4-bromo-. National Institute of Standards and Technology. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

Sources

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine molecular structure

An In-depth Technical Guide to the Molecular Structure of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, a diarylamine of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural elucidation, and physicochemical properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, also known by its IUPAC name 3-((4-bromophenyl)amino)benzonitrile, belongs to the diarylamine class of compounds. Diarylamines are recognized as "privileged structures" in drug discovery, forming the core scaffold of numerous biologically active molecules and approved pharmaceuticals.[1] Their prevalence is due to their unique structural and electronic properties, which allow them to participate in crucial binding interactions with biological targets like enzymes and receptors.[2]

The subject molecule incorporates two key functional groups that modulate its properties: a bromine atom and a cyano group. The electron-withdrawing nature of both substituents on the phenyl rings influences the electron density of the central amine, its hydrogen bonding potential, and the overall molecular conformation. The bromine atom also provides a reactive handle for further synthetic modifications, such as subsequent cross-coupling reactions, making this molecule a versatile building block. The diarylamine motif is a cornerstone in the development of novel therapeutics, and understanding the synthesis and detailed structure of molecules like this is paramount for rational drug design.[3]

Physicochemical and Structural Properties

A summary of the key identifiers and predicted physicochemical properties for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is provided below. These properties are critical for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | 3-((4-bromophenyl)amino)benzonitrile | [4] |

| CAS Number | 458550-45-3 | [5][6] |

| Molecular Formula | C₁₃H₉BrN₂ | [5][6] |

| Molecular Weight | 273.13 g/mol | [5][6] |

| Predicted Boiling Point | 386.8 ± 27.0 °C | [5][6] |

| Predicted Density | 1.50 ± 0.1 g/cm³ | [5][6] |

| Predicted pKa | -1.37 ± 0.50 | [5][6] |

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for the synthesis of diarylamines is the Buchwald-Hartwig amination.[7][8] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[9] It has largely replaced harsher, traditional methods due to its superior functional group tolerance, broader substrate scope, and milder reaction conditions.[7]

Reaction Principle

The synthesis of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine involves the coupling of 3-aminobenzonitrile and 1-bromo-4-iodobenzene (or 1,4-dibromobenzene, though the iodo-analogue is more reactive). The general catalytic cycle proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[7][10]

The choice of ligand is critical to the success of the reaction. Sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[7][9]

Visualized Synthesis Workflow

Caption: Workflow for the Buchwald-Hartwig synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[9]

-

Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Rationale: The use of a Schlenk flask and an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[7]

-

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive flow of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 3-aminobenzonitrile (1.2 equivalents), and 1-bromo-4-iodobenzene (1.0 equivalent).

-

Rationale: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine upon coordination to the palladium center, forming the key amido intermediate.[10] A slight excess of the amine component can help drive the reaction to completion. 1-bromo-4-iodobenzene is chosen as the C-I bond will preferentially undergo oxidative addition over the C-Br bond, leading to selective amination at the iodo-position.[11]

-

-

Solvent and Reaction: Add anhydrous toluene via syringe. Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

-

Rationale: Toluene is a common high-boiling, non-polar solvent for this reaction. Heating is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[10]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-Bromophenyl)-N-(3-cyanophenyl)amine as a pure solid.

Structural Elucidation via Spectroscopy

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the N-H proton. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to coupling between adjacent protons.[12] The protons on the cyanophenyl ring will appear as a singlet, doublet, and two triplets (or complex multiplets), while the protons on the bromophenyl ring will appear as two distinct doublets (an AA'BB' system). The N-H proton will appear as a broad singlet, typically between δ 5.0-9.0 ppm, and its position can be concentration-dependent.[12] Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear due to proton-deuterium exchange, confirming its identity.[12]

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals for the 12 unique carbon atoms in the aromatic rings (assuming free rotation). The carbon atom attached to the cyano group (C≡N) will appear significantly downfield (~118 ppm), while the carbon attached to the bromine (C-Br) will be found around ~115-120 ppm. The other aromatic carbons will resonate in the typical region of δ 110-150 ppm.[12]

| Predicted Spectroscopic Data |

| ¹H NMR (predicted, in CDCl₃) |

| δ (ppm) ~8.5-9.5 (broad s, 1H, N-H) |

| δ (ppm) ~7.0-7.8 (m, 8H, Ar-H) |

| ¹³C NMR (predicted, in CDCl₃) |

| δ (ppm) ~145 (Ar C-N) |

| δ (ppm) ~140 (Ar C-N) |

| δ (ppm) ~110-135 (8 Ar C-H) |

| δ (ppm) ~118 (C≡N) |

| δ (ppm) ~115 (Ar C-Br) |

| δ (ppm) ~112 (Ar C-CN) |

| IR Spectroscopy (predicted, KBr pellet) |

| ν (cm⁻¹) 3350-3450 (N-H stretch) |

| ν (cm⁻¹) 2220-2240 (C≡N stretch, strong and sharp) |

| ν (cm⁻¹) 3000-3100 (Ar C-H stretch) |

| ν (cm⁻¹) 1580-1610 (C=C aromatic ring stretch) |

| ν (cm⁻¹) 1000-1100 (C-Br stretch) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, the key diagnostic peaks will be a sharp, strong absorption around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch. A medium-intensity peak in the region of 3350-3450 cm⁻¹ will indicate the N-H stretch of the secondary amine.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (1:1 ratio), which is a definitive indicator of the presence of one bromine atom.

Applications in Research and Development

Diarylamine scaffolds are of high interest to the pharmaceutical industry.[3] The structural features of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine make it an attractive starting point or intermediate for several applications:

-

Medicinal Chemistry: It can serve as a core structure for synthesizing libraries of compounds to be screened for various biological activities. For instance, related bromophenyl-containing amine derivatives have been investigated for their anticancer and antimicrobial properties.[13][14]

-

Fragment-Based Drug Design: As a relatively small molecule with key functional groups, it can be used as a fragment in screening campaigns to identify initial hits that bind to protein targets.

-

Materials Science: Diarylamines are also used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), due to their hole-transporting properties.[15][16]

Conclusion

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is a synthetically accessible and versatile diarylamine. Its structure can be reliably assembled using modern synthetic methods like the Buchwald-Hartwig amination and unequivocally confirmed through a standard suite of spectroscopic techniques. The presence of the cyano and bromo functionalities provides handles for further chemical exploration, positioning this molecule as a valuable building block for professionals in drug discovery and materials science. This guide has provided the foundational technical knowledge required to synthesize, characterize, and utilize this important chemical entity.

References

-

Wang, L., et al. (2020). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]

-

Olofsson, B., et al. (2021). Synthesis of Complex Diarylamines through a Ring-Opening Difunctionalization Strategy. Angewandte Chemie International Edition. [Link]

-

Beaulieu, M. A., et al. (2011). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. [Link]

-

Chen, J., et al. (2021). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Omega. [Link]

-

Chen, J., et al. (2021). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Semantic Scholar. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Synthesis of N‐(4‐bromophenyl) cyanamide (1), N‐benzyl‐N‐(4‐bromophenyl) cyanamide (2) and N‐benzyl‐N‐(4‐bromophenyl)‐5‐amino‐1H‐tetrazole (3). (2021). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Reddy, G. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

-

3-(4-Bromophenyl)thian-4-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

p-BROMOPHENYLUREA. (n.d.). Organic Syntheses. [Link]

-

1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Drug Discovery & Development. [Link]

-

Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. [Link]

-

1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. (n.d.). ResearchGate. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

Sources

- 1. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 458550-45-3 CAS MSDS (N-(4-BROMOPHENYL-N-(3-CYANOPHENYL)AMINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-(4-BROMOPHENYL-N-(3-CYANOPHENYL)AMINE | 458550-45-3 [amp.chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, a diarylamine derivative of interest in organic electronics and medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for understanding and predicting its solubility based on first principles. Furthermore, it offers detailed, field-proven protocols for the experimental determination of its solubility in various organic solvents, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for applications ranging from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility in Scientific Research

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine belongs to the diarylamine class of compounds, which are recognized as "privileged structures" in drug discovery and are pivotal in the field of organic electronics.[1] The utility of such compounds is intrinsically linked to their solubility. In drug development, poor solubility can impede formulation, diminish bioavailability, and lead to erroneous results in in vitro assays.[2] For synthetic chemists, understanding solubility is paramount for selecting appropriate reaction solvents to ensure optimal kinetics, as well as for developing effective purification strategies such as crystallization and chromatography.[2]

This guide is structured to provide both a theoretical and a practical understanding of the solubility of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine. We will first delve into the physicochemical properties of the molecule and the fundamental principles governing its interaction with organic solvents. Subsequently, a predicted solubility profile will be presented, followed by a detailed, step-by-step experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. While comprehensive experimental data for N-(4-Bromophenyl)-N-(3-cyanophenyl)amine is not widely available, we can compile its known and predicted characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrN₂ | ChemicalBook |

| Molecular Weight | 273.13 g/mol | ChemicalBook |

| Boiling Point (Predicted) | 386.8 ± 27.0 °C | ChemicalBook[3][4] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | ChemicalBook[3][4] |

| pKa (Predicted) | -1.37 ± 0.50 | ChemicalBook[3][4] |

| IUPAC Name | 3-[(4-bromophenyl)amino]benzonitrile | Fluorochem[5] |

The presence of two aromatic rings suggests a degree of hydrophobicity, while the secondary amine, cyano, and bromo functional groups introduce polarity and the potential for specific solvent-solute interactions.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a primary guiding principle in solubility prediction.[6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key factors influencing the solubility of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine are:

-

Polarity : The molecule possesses both nonpolar (aromatic rings) and polar (cyano and amine groups) regions. The overall polarity will dictate its affinity for solvents of varying polarity.

-

Hydrogen Bonding : The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen of the cyano group (-C≡N) and the nitrogen of the amine can act as hydrogen bond acceptors.[6] Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.

-

Dipole-Dipole Interactions : The polar cyano group creates a significant dipole moment, which can interact favorably with polar aprofic solvents.

-

Van der Waals Forces : The aromatic rings provide a large surface area for London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

The interplay of these forces determines the extent to which N-(4-Bromophenyl)-N-(3-cyanophenyl)amine will dissolve in a given organic solvent.

Predicted Solubility Profile

Based on the molecular structure and the principles of solubility, a qualitative prediction of the solubility of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine in common organic solvents can be made. Experimental verification is strongly recommended.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The large, nonpolar aromatic structure will have favorable van der Waals interactions with these solvents. However, the polar cyano and amine groups may limit solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents have significant dipole moments that can interact with the polar functional groups of the solute. They are generally good solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can engage in hydrogen bonding with the amine group, which should enhance solubility. However, the large nonpolar backbone of the molecule may reduce its affinity for highly polar alcohols. |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7][8][9][10][11]

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method followed by UV-Vis spectroscopic analysis.

Caption: Workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system[12]

-

Quartz cuvettes (for UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N-(4-Bromophenyl)-N-(3-cyanophenyl)amine to a glass vial. The excess solid should be clearly visible to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (using UV-Vis spectroscopy) or peak area (using HPLC) of the standard solutions.[4]

-

Dilute the filtered sample solution with the same solvent to ensure its concentration falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine in the specific solvent at the experimental temperature.

-

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol should be tabulated for easy comparison across different solvents. This data is invaluable for:

-

Reaction Chemistry: Selecting the optimal solvent to ensure all reactants are in the solution phase.

-

Purification: Designing crystallization processes by identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Formulation: For pharmaceutical applications, choosing appropriate solvents or co-solvents for creating stable liquid formulations.

-

Analytical Method Development: Selecting a suitable solvent for preparing stock solutions for various analytical techniques.

The relationship between the molecular structure of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine and its solubility in different solvent classes can be visualized as follows:

Caption: Solute-solvent interaction logic.

Conclusion

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Baka, E., Comer, J., & Takacs-Novak, K. (2008). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- (2025, August 9). Characterization and solubility measurement and prediction of selected arylamines in hexane, methanol and benzene.

- ChemicalBook. (n.d.). N-(4-BROMOPHENYL-N-(3-CYANOPHENYL)AMINE | 458550-45-3.

- ChemicalBook. (n.d.). 458550-45-3(N-(4-BROMOPHENYL-N-(3-CYANOPHENYL)AMINE ) Product Description.

- Sigma-Aldrich. (n.d.). Small Molecule HPLC.

- Fluorochem. (n.d.). N-(4-Bromophenyl-N-(3-cyanophenyl)amine.

- Avdeef, A. (2020).

- (2025, July 23). Some typical diarylamine derivatives as drugs.

- Sigma-Aldrich. (n.d.). Developing HPLC Methods.

- (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.

- LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy.

- (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.

- Weller, H. N., et al. (2002). US6413431B1 - HPLC method for purifying organic compounds.

- Chromatography Online. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube.

- (2025, August 7). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons.

- University of British Columbia. (2023, August 31). Solubility of Organic Compounds.

- NCERT. (n.d.). Haloalkanes and Haloarenes.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Kelly, R. L. (1944, November 17). The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. University of North Texas Libraries.

- Katritzky, A. R., et al. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Semantic Scholar.

- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. quora.com [quora.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Introduction: Navigating the Chemistry of a Privileged Scaffold

An In-depth Technical Guide to the Safe Handling of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine for Research and Development

N-(4-Bromophenyl)-N-(3-cyanophenyl)amine (CAS 458550-45-3) is a diarylamine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group ripe for cross-coupling reactions and a cyanophenyl moiety, makes it a versatile precursor for synthesizing complex molecules, including potent enzyme inhibitors.[1][2] Specifically, its core structure is found in molecules designed as aromatase inhibitors, a critical class of drugs in cancer therapy.[3] The presence of both an aromatic amine and a nitrile functional group gives the molecule its synthetic utility but also defines its unique safety considerations.[4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, grounded in an understanding of its dual toxicological profile. The protocols described herein are designed for researchers, scientists, and drug development professionals, aiming to foster a culture of safety through a deep understanding of the chemical causality behind each procedural step.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine stem from its two key structural features: the aromatic amine and the cyanophenyl group. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing these well-understood chemical classes. The compound is classified as harmful and an irritant.[5]

Key Hazards:

-

Acute Toxicity (Harmful): The compound is harmful if swallowed.[5][6] The cyanophenyl group presents a risk of releasing cyanide in the body, which is a potent and rapidly acting toxin. Cyanide inhibits cellular respiration by blocking the enzyme cytochrome c oxidase, preventing the body's tissues from using oxygen.[7]

-

Skin and Eye Irritation: As with many aromatic amines, this compound is expected to cause skin irritation and serious eye irritation.[5][8][9] Prolonged or repeated contact may lead to redness, discomfort, and potential chemical burns.[10]

-

Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[5][9]

-

Reactivity: The nitrile group can react with strong acids to potentially release highly toxic hydrogen cyanide (HCN) gas.[11] It is also incompatible with strong oxidizing agents.[12]

Data Summary: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |

| Source: Consolidated data from chemical suppliers.[5][6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE standards, is essential for mitigating exposure risks.

Primary Engineering Controls

All manipulations of N-(4-Bromophenyl)-N-(3-cyanophenyl)amine, including weighing, transfers, and solution preparation, must be conducted within a certified laboratory chemical fume hood.[11][13] The fume hood provides the primary barrier, containing dust and vapors and protecting the researcher from inhalation exposure. The work area should have immediate access to an ANSI-approved safety shower and eyewash station.[13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must account for all potential routes of exposure.[14]

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloving with a nitrile base glove and a chemical-resistant outer glove (e.g., thicker nitrile or neoprene).[11][13] | Nitrile provides good splash protection against a wide range of chemicals. Double gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the contaminated outer layer.[15] |

| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.[15][16] | Protects against accidental splashes to the eyes, which can cause serious irritation.[5] A face shield provides a broader barrier for the entire face.[16] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes made of a non-porous material are mandatory.[15][17] | Provides a removable barrier to protect skin and personal clothing from contamination. Non-porous footwear prevents exposure from spills. |

| Respiratory Protection | Generally not required when working within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary based on a formal risk assessment.[14][15] | The fume hood is the primary control for inhalation hazards. Respirator use requires a formal program including fit-testing and training.[15] |

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of accidental exposure and cross-contamination.

Preparation and Weighing

-